REACTION_CXSMILES
|
[CH:1]1([NH:7][CH2:8][CH2:9][CH2:10][NH2:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:12]=O.O>C1CCCCC1>[CH:1]1([N:7]2[CH2:8][CH2:9][CH2:10][NH:11][CH2:12]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
312 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NCCCN
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then removed
|
Type
|
TEMPERATURE
|
Details
|
under reflux on a water separator
|
Type
|
CUSTOM
|
Details
|
Insoluble constituents are removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the filtrate is subjected to fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 248 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |